(4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester
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Overview
Description
Scientific Research Applications
Catalysis and Biofuel Production
Research demonstrates the use of catalysts in esterification reactions to decrease the oxygen content and acidity of crude pyrolysis biofuels, a process relevant to (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester due to its potential role in esterification reactions. Bronsted acidic ionic liquid functionalized ethyl-bridged organosilica hollow nanospheres have shown significant catalytic activity and selectivity in esterification, suggesting the potential utility of similar compounds in biofuel refinement (Panpan Zhang et al., 2018).
Synthesis of Benzyl Esters
The catalytic oxidation of alkyl benzenes to benzyl esters by bromate salts in the presence of cerium ammonium nitrate demonstrates the chemical versatility of benzyl esters. This research highlights the potential for synthesizing similar esters, like (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester, for various applications, including as intermediates in organic synthesis (É. Ganin & I. Amer, 1997).
Polymer Chemistry
The synthesis of high molecular weight poly(ester-anhydride)s from carboxylic acid terminated poly(ϵ-caprolactone) prepolymers, through reactions with acetic anhydride, suggests a methodology that could be adapted for the synthesis and functionalization of polymers involving (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester. This approach highlights its potential application in the development of novel polymeric materials with specific properties (H. Korhonen & J. Seppälä, 2001).
Medicinal Chemistry
The discovery of prodrugs for improving the pharmacokinetics of active pharmaceutical ingredients exemplifies the utility of esterification in drug design. This research area might explore the use of compounds like (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester in the synthesis of prodrugs or as intermediates in the development of new therapeutic agents (R. Rais et al., 2017).
Advanced Materials
The preparation of benzenesulfonic acid functionalized hydrophobic mesoporous biochar for catalysis demonstrates the importance of functionalized aromatic compounds in the production of advanced materials. Such research indicates the potential of (4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester in material science, particularly in the development of catalysts and biofuel production technologies (Huang Li et al., 2019).
Mechanism of Action
Mode of Action
It’s known that similar compounds can act as nucleophiles, reacting with electrophilic carbon centers in other molecules . This can lead to the formation of new bonds and the modification of existing molecules, potentially altering their function .
Biochemical Pathways
Similar compounds have been implicated in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is used in the synthesis of various natural products, pharmaceutical targets, and lead compounds .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . The bioavailability of this compound would depend on these factors, as well as its stability and solubility.
Result of Action
Similar compounds have been known to cause changes in cellular function through their interactions with various targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Ethyl 2-(4-hydroxyphenyl)sulfonylacetate. For example, the compound’s reactivity might be affected by the pH of its environment, and its stability could be influenced by temperature .
properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6,11H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUQFZVZJDLHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-benzenesulfonyl)-acetic acid ethyl ester |
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